REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[O:7])[CH2:4][CH2:5][CH3:6].[N+:8]([CH3:11])([O-:10])=[O:9]>>[N+:8]([CH2:11][CH2:1][CH2:2][C:3](=[O:7])[CH2:4][CH2:5][CH3:6])([O-:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(CCC)=O
|
Name
|
EtOAc hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was generally used in the next step without purification
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])CCCC(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |